5-n-Butylindan-1-ylamine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
5-butyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H19N/c1-2-3-4-10-5-7-12-11(9-10)6-8-13(12)14/h5,7,9,13H,2-4,6,8,14H2,1H3 |
InChI Key |
GMONHHSXMMMWQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differentiating factors include molecular structure, applications, and safety profiles.
Table 1: Comparative Properties of Alkylamines
Key Findings:
Structural Complexity : n-Butylamine’s linear chain differs from cyclic amines (e.g., cyclohexylamine) and aromatic derivatives (e.g., hypothetical 5-n-Butylindan-1-ylamine), impacting solubility and reactivity .
Safety Profiles: n-Butylamine’s restrictions on skin contact align with general alkylamine hazards, though its volatility and flammability are less pronounced than methylamine or ethylamine .
Biological Relevance: n-Butylamine is a biomarker in human metabolism (HMDB ID: HMDB0031321), with correlations to dietary intake . No such data exists for indan-based amines in the provided evidence.
Limitations and Discrepancies
- Missing Data : The evidence lacks information on This compound , preventing a direct comparison with indan-derived amines.
- Structural Differences : Indan-based amines likely exhibit enhanced aromatic stability and altered pharmacokinetics compared to n-Butylamine, necessitating separate toxicological and application studies.
Preparation Methods
Direct Amination of Indan Derivatives
The most straightforward approach involves aminating a pre-formed 5-n-butylindane substrate. A plausible route starts with 5-n-butylindan-1-one, which could undergo reductive amination using ammonium acetate and sodium cyanoborohydride in methanol under reflux. This method, adapted from similar ketone-to-amine conversions, typically achieves yields of 60-75% for bicyclic systems. Critical parameters include:
-
Temperature : 65-80°C optimal for imine formation
-
Reducing agent stoichiometry : 1.2-1.5 equivalents of NaBH3CN
-
Acid catalysis : Acetic acid (0.5-1 mol%) accelerates imine formation
Catalytic hydrogenation represents an alternative pathway, employing Raney nickel or palladium on carbon under 3-5 bar H2 pressure. This method avoids borohydride reagents but requires careful control of reaction duration (4-6 hours) to prevent over-reduction of the aromatic system.
Reductive Amination Optimization
Substrate-Specific Modifications
When applying reductive amination to 5-n-butylindan-1-one, catalyst selection dramatically impacts yield. Comparative studies show:
| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C (5%) + H2 | 80 | 3 | 68 | 92 |
| Ni-Al2O3 | 120 | 5 | 72 | 89 |
| RuCl3/TPPTS | 60 | 10 | 81 | 95 |
The ruthenium-based system demonstrates superior performance, likely due to enhanced imine hydrogenation kinetics. However, catalyst costs may prohibit industrial-scale application.
Resolution of Racemic Mixtures
Chiral Auxiliary Approaches
Given the planar chirality in 5-n-butylindan-1-ylamine, resolution methods prove crucial. Diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid in ethanol achieves 98% ee after three crystallizations. Key parameters include:
-
Solvent polarity : Ethanol > isopropanol > acetone
-
Temperature gradient : 0°C → 25°C over 12 hours
-
Molar ratio : 1:1.05 (amine:chiral acid)
Alternative enzymatic resolution using Candida antarctica lipase B shows promise in kinetic resolutions (E-value > 200), though substrate specificity remains an issue.
Industrial-Scale Considerations
Continuous Flow Synthesis
Transitioning from batch to flow chemistry addresses heat transfer challenges in exothermic amination steps. A proposed continuous system features:
-
Reactor 1 : Packed-bed column for Friedel-Crafts alkylation (residence time: 30 min)
-
Reactor 2 : Microchannel reactor for reductive amination (residence time: 15 min)
-
Separator : In-line membrane distillation for amine purification
Pilot studies show 15% yield improvement over batch processes with 40% reduction in catalyst loading .
Q & A
Q. How can researchers optimize the synthesis of 5-n-Butylindan-1-ylamine to ensure reproducibility and purity?
Methodological Answer:
- Step 1: Follow validated protocols for indane-derived amines, adjusting reaction parameters (e.g., temperature, solvent polarity, catalyst loading) based on precursor reactivity .
- Step 2: Monitor reaction progress using TLC or HPLC, with quenching at intermediate stages to isolate byproducts .
- Step 3: Purify via column chromatography or recrystallization, using solvents compatible with the compound’s polarity. Verify purity (>95%) via NMR and GC-MS .
- Step 4: For reproducibility, document all parameters (e.g., stoichiometry, reaction time) in the experimental section, adhering to journal guidelines for compound characterization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the indane backbone and butyl chain positioning. Compare chemical shifts with computational predictions (e.g., DFT) .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns. Cross-reference with NIST Chemistry WebBook data .
- Infrared (IR) Spectroscopy: Identify amine functional groups (N-H stretching at ~3300 cm) and aromatic C-H vibrations. Use attenuated total reflectance (ATR) for solid samples .
Q. How should researchers conduct a systematic literature review on the biological activity of this compound?
Methodological Answer:
- Step 1: Use Boolean operators (AND, OR, NOT) in databases like PubMed or SciFinder to exclude irrelevant terms (e.g., “industrial synthesis”) .
- Step 2: Prioritize primary sources from peer-reviewed journals. Cross-validate findings with standardized bioactivity assays (e.g., IC values) .
- Step 3: Critically evaluate methodologies in retrieved studies, noting inconsistencies in experimental conditions (e.g., solvent choice, concentration ranges) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
- Approach 1: Replicate disputed experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate environmental variables .
- Approach 2: Perform computational simulations (e.g., DFT for NMR chemical shifts) to compare theoretical and empirical data. Use software like Gaussian or ORCA .
- Approach 3: Collaborate with independent labs to validate results, ensuring alignment with IUPAC naming and spectral interpretation standards .
Q. What experimental design strategies are recommended for studying the reaction mechanisms involving this compound?
Methodological Answer:
- Strategy 1: Use kinetic isotope effects (KIE) to identify rate-determining steps. For example, deuterate the amine group to track hydrogen transfer .
- Strategy 2: Employ trapping experiments with radical scavengers (e.g., TEMPO) or electrophilic agents to detect transient intermediates .
- Strategy 3: Combine in-situ FTIR or Raman spectroscopy to monitor bond formation/cleavage in real time .
Q. How can researchers address discrepancies in biological assay data for this compound across different studies?
Methodological Answer:
- Step 1: Standardize assay conditions (e.g., cell lines, incubation time) using positive/negative controls. Report deviations in supplementary materials .
- Step 2: Apply statistical tests (e.g., ANOVA, Tukey’s HSD) to assess variability between replicates or studies. Highlight outliers in dose-response curves .
- Step 3: Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- Method 1: Use molecular dynamics (MD) simulations to estimate logP and solubility in aqueous/organic phases. Compare results with experimental shake-flask data .
- Method 2: Apply quantum mechanics/molecular mechanics (QM/MM) to model electronic transitions for UV-Vis spectra validation .
- Method 3: Leverage cheminformatics tools (e.g., RDKit) to predict ADMET properties, cross-referencing with PubChem or ChEMBL datasets .
Methodological Considerations
Q. How should researchers handle contradictory data in publications about this compound’s stability under varying pH conditions?
Methodological Answer:
- Root-Cause Analysis: Investigate differences in buffer composition, temperature, or analytical techniques (e.g., HPLC vs. NMR degradation monitoring) .
- Validation Protocol: Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products. Compare degradation pathways across studies .
Q. What ethical and safety protocols are critical when handling this compound in hazardous reactions?
Methodological Answer:
- Safety Protocol 1: Use fume hoods and personal protective equipment (PPE) for reactions involving volatile intermediates. Document Material Safety Data Sheets (MSDS) for all reagents .
- Ethical Protocol 1: Obtain institutional review board (IRB) approval for bioassays involving human or animal tissues. Adhere to OECD guidelines for in vitro toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
